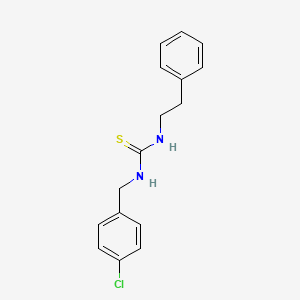

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea, also known as S-(+)-Clopidogrel or Plavix, is a thienopyridine antiplatelet drug that is widely used to prevent blood clots in patients with cardiovascular diseases. The drug has been approved by the US Food and Drug Administration (FDA) since 1997 and has been shown to reduce the risk of heart attack, stroke, and death in patients with acute coronary syndrome, recent myocardial infarction, or peripheral arterial disease.

Mecanismo De Acción

The mechanism of action of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel involves the conversion of the prodrug to its active metabolite by the hepatic cytochrome P450 enzyme system. The active metabolite then irreversibly binds to the P2Y12 receptor on the platelet surface, which inhibits the activation of the glycoprotein IIb/IIIa receptor and prevents platelet aggregation and thrombus formation. The antiplatelet effect of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel lasts for the lifespan of the platelet, which is about 7-10 days.

Biochemical and Physiological Effects:

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel has been shown to have several biochemical and physiological effects on the platelet and vascular system. The drug has been shown to inhibit the ADP-induced platelet aggregation, reduce the expression of the platelet activation markers, and decrease the release of platelet-derived growth factors. N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel has also been shown to improve endothelial function, reduce vascular inflammation, and inhibit smooth muscle cell proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel has several advantages and limitations for lab experiments. The drug is widely available and has been extensively studied in preclinical and clinical research. N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel is also relatively stable and can be stored for long periods of time. However, the irreversible binding of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel to the P2Y12 receptor can limit its use in certain experiments that require reversible inhibition of platelet aggregation.

Direcciones Futuras

There are several future directions for the research on N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel. One of the areas of interest is the identification of biomarkers that can predict the response to the drug and optimize its use in clinical practice. Another area of interest is the development of new antiplatelet drugs that can overcome the limitations of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel, such as the high interindividual variability in response and the increased risk of bleeding. Finally, the use of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel in combination with other drugs, such as aspirin and anticoagulants, is an area of ongoing research to further improve the outcomes of patients with cardiovascular diseases.

Métodos De Síntesis

The synthesis of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel involves several steps, starting with the reaction of 2-chloroacetyl chloride with thiourea to form 2-chloro-N'-(2-thienyl)acetohydrazide. This intermediate is then reacted with 4-chlorobenzyl chloride to form N-(4-chlorobenzyl)-N'-(2-thienyl)acetohydrazide. The next step involves the reaction of this intermediate with (S)-(+)-α-methylbenzylamine to form N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea, the active ingredient of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel.

Aplicaciones Científicas De Investigación

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel has been extensively studied in preclinical and clinical research for its antiplatelet and antithrombotic effects. The drug has been shown to inhibit the adenosine diphosphate (ADP)-induced platelet aggregation by irreversibly binding to the P2Y12 receptor on the platelet surface. This results in the inhibition of the activation of the glycoprotein IIb/IIIa receptor, which is required for platelet aggregation and thrombus formation.

Propiedades

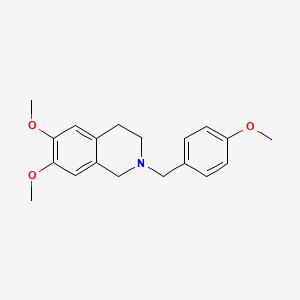

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYSPZUCGRUXEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(2-phenylethyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)

![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)

![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)

![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)